4-ethoxy-3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

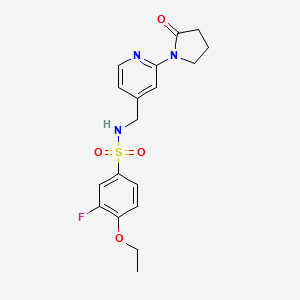

4-ethoxy-3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-ethoxy-3-fluoro-substituted benzene ring and a pyridine-based N-substituent. The pyridine moiety at position 4 is modified with a methyl group bearing a 2-oxopyrrolidin-1-yl ring at position 2. This structure combines electron-withdrawing (fluoro) and electron-donating (ethoxy) groups on the aromatic ring, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c1-2-26-16-6-5-14(11-15(16)19)27(24,25)21-12-13-7-8-20-17(10-13)22-9-3-4-18(22)23/h5-8,10-11,21H,2-4,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXVONROVQXWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Sulfonamide Compounds

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been widely studied for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of sulfonamides can vary significantly based on their chemical structure, substituents, and functional groups.

Common Biological Activities

- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell division. This mechanism is primarily observed in traditional sulfa drugs like sulfamethoxazole.

- Antitumor Activity : Some sulfonamide derivatives have shown potential as anticancer agents. They can induce apoptosis in cancer cells or inhibit specific pathways involved in tumor growth.

- Anti-inflammatory Effects : Certain sulfonamides exhibit anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis.

- Enzyme Inhibition : Sulfonamides can act as enzyme inhibitors, targeting specific enzymes involved in various biological pathways. For example, they may inhibit carbonic anhydrase or other metabolic enzymes.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be influenced by various structural features:

- Substituents on the Aromatic Ring : The nature and position of substituents on the aromatic ring can significantly affect potency and selectivity for biological targets.

- Alkyl Chains : The length and branching of alkyl chains attached to the sulfonamide group can influence solubility and bioavailability.

- Functional Groups : Additional functional groups (e.g., halogens, hydroxyls) can modulate interactions with biological targets and enhance or reduce activity.

Antibacterial Activity

A study on a series of benzamide derivatives demonstrated that modifications to the benzene ring could lead to enhanced antibacterial properties against resistant strains of bacteria. For instance, compounds with fluorine substitutions exhibited increased potency due to improved binding affinity to bacterial enzymes involved in folate metabolism.

Anticancer Potential

Research has indicated that certain sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to the compound was shown to inhibit specific kinases involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related benzenesulfonamide derivatives, focusing on substituents, synthesis yields, melting points, and spectral data:

Key Observations

Substituent Effects: The target compound’s 4-ethoxy-3-fluoro substitution contrasts with the 4-methyl group in compounds 4r, 3r, 4e, and 3e. The fluoro group may reduce metabolic oxidation . The 2-oxopyrrolidin-1-yl group is conserved across analogues but varies in attachment (pyridine vs. indole). Indole-linked derivatives (4r, 3r) exhibit higher rigidity, possibly affecting binding specificity .

Synthesis and Yields :

- Isomeric differences significantly impact yields. For example, 3r (83% yield) vs. 4r (14%) highlights positional effects on reaction efficiency . Similarly, 3e (63%) vs. 4e (14%) underscores steric or electronic challenges in alkylation pathways .

Thermal Stability :

- Melting points vary widely: indole-linked 3e (157–158°C) vs. 4e (37–38°C), suggesting differences in crystallinity due to substituent positioning .

Spectral Signatures: IR Spectra: All compounds show S=O stretches (~1158–1327 cm⁻¹). The target compound’s ethoxy group would introduce C-O-C stretches (~1250 cm⁻¹), absent in methyl analogues . NMR: Fluorine in the target compound causes distinct ¹⁹F NMR shifts (~-120 ppm for aryl-F), differentiating it from non-fluorinated analogues .

Functional Implications

- Bioactivity : While biological data are unavailable in the evidence, the 2-oxopyrrolidin-1-yl and sulfonamide motifs are common in kinase inhibitors (e.g., JAK/STAT pathways). The ethoxy group may prolong half-life compared to shorter-chain derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.